molecular formula C16H19ClN2 B086927 クロルフェニラミン CAS No. 132-22-9

クロルフェニラミン

カタログ番号: B086927
CAS番号: 132-22-9
分子量: 274.79 g/mol
InChIキー: SOYKEARSMXGVTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クロルフェニラミンは、アレルギー性鼻炎(花粉症)やじん麻疹などのアレルギー症状の治療に使用される第一世代の抗ヒスタミン薬です。 クロルフェニラミンは、H1受容体を遮断することで、体内のヒスタミンの影響を軽減することが知られています クロルフェニラミンは1948年に特許を取得し、1950年代から医療現場で広く使用されています .

作用機序

科学的研究の応用

Chlorpheniramine has a wide range of scientific research applications:

準備方法

合成経路と反応条件

クロルフェニラミンは、複数段階のプロセスを経て合成することができます。一般的な方法の1つは、p-クロロベンゾニトリルと2-ブロモピリジンをナトリウムアミドの存在下で反応させ、中間体を生成する方法です。 この中間体は、次に、強いアルカリ性条件下でN,N-ジメチルクロロエタン塩酸塩と反応させ、クロルフェニラミンを生成します 最終生成物は、抽出および塩化プロセスを経て精製し、高純度を実現することができます .

工業生産方法

工業現場では、クロルフェニラミンの生産は、原材料の連続供給と酸塩基特性を利用して不純物を除去する方法で行われます。 この方法は、最終生成物の高収率と高純度を保証し、大規模生産に適しています .

化学反応の分析

反応の種類

クロルフェニラミンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなクロルフェニラミン誘導体があり、それらは異なる薬理学的特性と用途を持つ可能性があります。

科学研究への応用

クロルフェニラミンは、幅広い科学研究への応用があります。

特性

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKEARSMXGVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022804
Record name Chlorpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

142 °C @ 1.0 MM HG
Record name Chlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C
Record name Chlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/
Record name Chlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

OILY LIQUID

CAS No.

132-22-9, 113-92-8
Record name (±)-Chlorpheniramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphenamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENIRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 135 °C
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Chlorpheniramine polistirex was prepared by mixing 3.12 kg of chlorpheniramine maleate with 26.00 kg of ion-exchange resin particles (AMBERLITE IRP69; US Std. Mesh #100-#400) suspended in USP water at about 30° C. The resulting suspension was centrifuged and the product washed with USP water. The wet cake was dried and sieved through a US Std #30 mesh screen. The chlorpheniramine content of the dried product was equivalent to approximately 11% by weight.
Quantity
3.12 kg
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchange
Quantity
26 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chlorpheniramine maleate, 15 g, is dissolved in 150 ml of water, to which about 20 ml of ammonium hydroxide is added. The resulting precipitate is extracted with diethyl ether (2×50 ml), washed with water, and dried with anhydrous sodium sulfate. The diethyl ether is evaporated under a stream of nitrogen to give chlorpheniramine free base. The chlorpheniramine free base is dissolved in a mixture of linoleic acid, propylene glycol, and triacetin. The previous mixture is uniformly dispersed in a mixture of medical grade dimethylsiloxane and dibutyl tin dilaurate. The resulting mixture is casted as a membrane on a smooth Teflon surface in a mold and allowed to cure at room temperature for about eighteen hours. The resulting material is applied as a film on adhesive tape.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorpheniramine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chlorpheniramine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Chlorpheniramine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Chlorpheniramine
Reactant of Route 5
Chlorpheniramine
Reactant of Route 6
Chlorpheniramine
Customer
Q & A

Q1: What is the primary mechanism of action of chlorpheniramine?

A1: Chlorpheniramine is a first-generation histamine H1-receptor antagonist. It competitively binds to histamine H1 receptors, primarily in the periphery, preventing histamine from binding and exerting its effects [, ].

Q2: What are the downstream effects of chlorpheniramine's H1-receptor antagonism?

A2: By blocking H1 receptors, chlorpheniramine inhibits histamine-mediated responses such as vasodilation, increased capillary permeability, smooth muscle contraction (particularly in the bronchi and intestines), and stimulation of sensory nerves, leading to relief from allergy symptoms [, ].

Q3: Does chlorpheniramine affect alertness?

A3: Yes, studies using enantiomers of chlorpheniramine have shown that the (+) enantiomer, which has a higher affinity for the H1 receptor, is associated with sedation and impaired performance on alertness tests []. This suggests that H1 receptor antagonism can directly contribute to drowsiness.

Q4: What is the molecular formula and weight of chlorpheniramine?

A4: The molecular formula of chlorpheniramine maleate is C16H19ClN2 • C4H4O4 and its molecular weight is 390.86 g/mol.

Q5: Can chlorpheniramine be formulated to mask its bitter taste?

A5: Yes, research has investigated microencapsulation of chlorpheniramine with pH-dependent polymers like Eudragit S100, L100, and L100-55 to mask its bitterness []. Eudragit S100 showed the best taste-masking properties among the tested polymers.

Q6: How does the hydration state of chlorpheniramine-loaded microcapsules affect drug release?

A6: Studies on cellulose acetate butyrate-coated resinates containing chlorpheniramine showed faster drug release from microcapsules hydrated by suspension compared to dry, unsuspended microcapsules [].

Q7: Does the type of resin used in microencapsulation influence chlorpheniramine release?

A7: Yes, research has shown that chlorpheniramine is released at a slower rate from sulfonic acid resinates compared to carboxylic acid resinates, both in coated and uncoated forms [].

Q8: Is chlorpheniramine stereoselectively metabolized?

A8: Yes, the (S)-(+)-enantiomer of chlorpheniramine is cleared more slowly than the (R)-(-)-enantiomer, indicating stereoselective elimination in humans [].

Q9: What is the role of CYP2D6 in chlorpheniramine metabolism?

A9: CYP2D6 contributes to the metabolism of chlorpheniramine. Administration of quinidine, a CYP2D6 inhibitor, increases the systemic exposure and prolongs the elimination half-life of chlorpheniramine, particularly the (S)-(+)-enantiomer [].

Q10: How does the pharmacokinetic profile of chlorpheniramine differ between extensive and poor metabolizers of CYP2D6?

A10: Individuals who are poor CYP2D6 metabolizers exhibit higher systemic exposure to chlorpheniramine compared to extensive metabolizers, indicating a significant role of CYP2D6 in its clearance [].

Q11: What is the bioavailability of chlorpheniramine from sustained-release formulations?

A11: Studies comparing a sustained-release capsule of chlorpheniramine-pseudoephedrine with immediate-release tablets showed bioequivalence when administered at appropriate dosing intervals, suggesting that sustained-release formulations can provide prolonged drug release and maintain therapeutic levels [].

Q12: Does chlorpheniramine undergo enterohepatic circulation?

A12: Yes, fecal excretion of radiolabeled chlorpheniramine after intravenous administration indicates that the drug undergoes enterohepatic circulation, contributing to its prolonged presence in the body [].

Q13: What are the primary metabolites of chlorpheniramine in humans?

A13: Chlorpheniramine undergoes extensive metabolism, primarily via N-demethylation. The major urinary metabolites identified include mono- and didesmethylchlorpheniramine, along with other unidentified polar metabolites [].

Q14: How does chlorpheniramine's effect on histamine-induced skin reactions compare to other antihistamines?

A14: Clinical studies have demonstrated that chlorpheniramine effectively reduces histamine-induced weal and flare responses, but its efficacy may be lower compared to newer-generation antihistamines like fexofenadine or loratadine [, ].

Q15: Can chlorpheniramine be used to prevent emergence agitation after surgery?

A15: A retrospective study investigating the use of chlorpheniramine for preventing emergence agitation after ureteroscopic stone surgery found no significant reduction in the incidence or severity of emergence agitation in patients who received chlorpheniramine preoperatively compared to those who did not [].

Q16: Does combining chlorpheniramine with ephedrine enhance its anti-motion sickness effects?

A17: Contrary to expectations, a study combining chlorpheniramine with ephedrine found that while ephedrine counteracted some of chlorpheniramine's sedative effects, it did not further improve its efficacy against motion sickness [].

Q17: Does chlorpheniramine affect cerebral blood flow during hypoxia?

A19: Studies in conscious dogs have shown that while chlorpheniramine does not strongly inhibit the initial increase in cerebral blood flow during hypoxia, cumulative doses may limit the increase, particularly in specific brain regions []. This suggests a possible modulatory role of H1 receptors in cerebral blood flow regulation during hypoxia.

Q18: Can chlorpheniramine cause hypersensitivity reactions?

A20: While rare, cases of hypersensitivity reactions to chlorpheniramine have been reported []. Symptoms can include urticaria and other allergic manifestations.

Q19: Can chlorpheniramine be formulated for sustained release?

A21: Yes, researchers have investigated the development of sustained-release formulations of chlorpheniramine using various approaches like microencapsulation with pH-dependent polymers and osmotic pump technology [, ]. These formulations aim to prolong drug release and reduce dosing frequency.

Q20: What analytical techniques are commonly used for quantifying chlorpheniramine in biological samples?

A22: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely used technique for sensitive and specific quantification of chlorpheniramine in plasma and other biological matrices [, , , ].

Q21: Can chlorpheniramine be analyzed simultaneously with other drugs in pharmaceutical formulations?

A23: Yes, several validated HPLC methods have been developed for the simultaneous determination of chlorpheniramine with other drugs like paracetamol, pseudoephedrine, dextromethorphan, and phenylephrine in combined pharmaceutical formulations [, , , , , , , , ].

Q22: Has chlorpheniramine been detected in environmental samples?

A24: Yes, a study from Hanoi, Vietnam, detected chlorpheniramine maleate in 80% of the analyzed urban house dust samples, indicating its presence as an environmental contaminant [].

Q23: Can activated carbon derived from natural sources be used for chlorpheniramine removal from pharmaceutical waste?

A25: Research has explored the use of oxidized, hydrophobic, and basic activated carbons derived from mango kernel seeds, avocado pear seeds, and velvet tamarind shells for adsorbing chlorpheniramine from solutions []. The findings suggest that these modified carbons can effectively remove chlorpheniramine from pharmaceutical wastewater.

Q24: Can chlorpheniramine potentiate the antimalarial activity of chloroquine?

A26: In vivo studies in mice infected with Plasmodium berghei have shown that combining chlorpheniramine with chloroquine significantly enhances the antimalarial activity of chloroquine, suggesting a potential strategy to combat chloroquine resistance [].

Q25: Can chlorpheniramine be used to prevent adverse reactions to antivenom?

A27: A clinical trial investigated the use of chlorpheniramine in combination with hydrocortisone for preventing acute adverse reactions to polyspecific antivenom in snakebite patients []. The study found that while hydrocortisone alone was ineffective, the combination significantly reduced the occurrence of adverse reactions.

Q26: What is the impact of different concentrations of modified Cenchrus americanus starch on the disintegration time of chlorpheniramine maleate tablets?

A28: Research has explored the use of modified Cenchrus americanus starch as a disintegrant in chlorpheniramine maleate tablet formulations []. The findings indicated that increasing concentrations of the modified starch led to faster disintegration times, highlighting its potential as a disintegrant in tablet formulations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。